N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
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Description
N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H19Cl2N3O2S and its molecular weight is 484.4 g/mol. The purity is usually 95%.
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Biological Activity
N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C26H23Cl2N3O2S with a molecular weight of approximately 544.526 g/mol. The structural characteristics include a chloro-substituted aromatic ring and a quinazoline moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of quinazoline show promising activity against various bacterial strains, suggesting that this compound may also possess similar effects.
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory activity. Analogous compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The inhibition of COX-II has been particularly noted in related studies, indicating that this compound could be developed as an anti-inflammatory agent.
Anticancer Potential
The quinazoline derivatives have been extensively studied for their anticancer properties. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies suggest that this compound may also exhibit these properties through mechanisms involving cell cycle arrest and modulation of signaling pathways associated with cancer progression.
Case Studies
- Antimicrobial Efficacy : In a comparative study, a series of quinazoline derivatives were tested against Staphylococcus aureus and Escherichia coli. The derivatives showed minimum inhibitory concentrations (MIC) ranging from 1 to 32 µg/mL, indicating substantial antimicrobial efficacy.
- Anti-inflammatory Activity : A study on related compounds revealed significant inhibition of COX-II with IC50 values ranging from 0.52 to 22.25 µM. This suggests that the target compound may similarly inhibit COX enzymes and reduce inflammation.
- Anticancer Activity : In vitro assays demonstrated that quinazoline derivatives could induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.
Data Tables
Biological Activity | Related Compounds | IC50 Values |
---|---|---|
Antimicrobial | Quinazoline Derivatives | 1 - 32 µg/mL |
Anti-inflammatory | COX-II Inhibitors | 0.52 - 22.25 µM |
Anticancer | Quinazoline Derivatives | Varies by cell line |
Properties
Molecular Formula |
C24H19Cl2N3O2S |
---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H19Cl2N3O2S/c1-14-11-15(2)22(19(26)12-14)28-21(30)13-32-24-27-20-6-4-3-5-18(20)23(31)29(24)17-9-7-16(25)8-10-17/h3-12H,13H2,1-2H3,(H,28,30) |
InChI Key |
GORJAXYWUNPAMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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